molecular formula C8H6BrN3O2 B1473936 Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 1638767-44-8

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B1473936
CAS No.: 1638767-44-8
M. Wt: 256.06 g/mol
InChI Key: PCVIPDFMIIGETG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1638767-44-8, MFCD27987396) is a halogenated pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C₈H₆BrN₃O₂ and a molecular weight of 256.06 g/mol . The compound features a bromine atom at position 5 and a methyl carboxylate group at position 2 of the fused bicyclic heteroaromatic system. Its purity is typically ≥95%, as reported by commercial suppliers like Combi-Blocks . This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules due to its reactivity in cross-coupling reactions and functional group versatility .

Properties

IUPAC Name

methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVIPDFMIIGETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-44-8
Record name methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with the CDK4/6 pathway. This inhibition leads to cell cycle arrest, thereby preventing the growth and spread of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression, as seen in studies where the compound modulates the expression of genes involved in cell cycle regulation. Additionally, it can activate or inhibit other signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and other cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism also involves conjugation reactions, which facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver, where it undergoes metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with target enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function.

Biological Activity

Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

  • IUPAC Name : this compound
  • CAS Number : 1638763-68-4
  • Molecular Formula : C9H8BrN3O2
  • Molecular Weight : 270.09 g/mol
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Recent studies have focused on optimizing synthetic routes to enhance yield and reduce reaction times.

Anticancer Activity

Recent research has shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, a study reported the synthesis and biological evaluation of various pyrrolo[2,3-d]pyrimidine derivatives, highlighting that many compounds showed moderate to excellent activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Key Findings :

  • Compound 51 (a derivative) demonstrated IC50 values of 0.66 μM against A549, 0.38 μM against HeLa, and 0.44 μM against MCF-7 cells.
  • The compound exhibited superior apoptosis-inducing effects compared to the standard drug Cabozantinib .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the phenyl ring significantly enhances biological activity. For example:

  • Compounds with double electron-withdrawing groups showed improved potency against various cancer cell lines.
  • The introduction of halogen substituents (like bromine) was found to be beneficial for enhancing cytotoxicity .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. A review highlighted that certain pyrimidine derivatives could potently inhibit COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of various pyrrolo[2,3-d]pyrimidines on different cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values ranging from 29 to 204 nM against key tyrosine kinases involved in cancer progression .
    • Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
  • In Vivo Studies :
    • Further investigations are warranted to evaluate the in vivo efficacy and safety profile of this compound, particularly focusing on its therapeutic potential in animal models of cancer and inflammation.

Comparison with Similar Compounds

Table 1: Key Comparisons of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound 5-Br, 2-COOCH₃ C₈H₆BrN₃O₂ 256.06 1638767-44-8 Drug intermediates, kinase inhibitors
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-Cl, 7-CH₃ C₇H₆BrClN₃ 262.50 94317-64-3 Anticancer agents, nucleotide analogs
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 7-CH₃ C₇H₇BrN₃ 228.06 1638761-56-4 Kinase inhibitor scaffolds
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-CH₃ C₇H₇ClN₃ 184.61 7781-10-4 Antiviral and antimicrobial agents
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine 5-Br C₆H₄BrN₃ 197.02 175791-49-8 Suzuki-Miyaura coupling precursors

Key Observations :

Substituent Effects: The carboxylate group in the target compound enhances solubility in polar solvents compared to non-esterified analogs like 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine . Halogenation: Bromine at position 5 is conserved in most analogs, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while chloro substituents (e.g., at position 4) improve electrophilicity for nucleophilic substitutions . N7 Methylation: Derivatives like 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibit increased metabolic stability due to steric hindrance at N7, a feature absent in the target compound .

Synthetic Utility :

  • The target compound’s methyl ester allows facile hydrolysis to carboxylic acids or transesterification, offering flexibility in downstream derivatization .
  • In contrast, 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is often used in alkylation reactions due to its dual halogenation and methyl protection .

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves:

  • Bromination at the 5-position on the pyrrolo[2,3-d]pyrimidine core.
  • Construction or modification of the pyrrolo[2,3-d]pyrimidine ring system.
  • Introduction of the methyl ester group at the 2-carboxylate position.

This sequence often requires careful control of reaction conditions to optimize yield and regioselectivity.

Key Preparation Steps and Conditions

Bromination and Esterification

  • Bromination is commonly performed on a preformed pyrrolo[2,3-d]pyrimidine ring or its precursor, using brominating agents under controlled temperature to selectively introduce the bromine atom at the 5-position.
  • The methyl ester functionality at the 2-position is typically introduced by esterification of the corresponding carboxylic acid or by direct use of methyl ester starting materials.

Detailed Example of Preparation (From Patent CN111303162B)

Step Description Reagents/Conditions Yield/Notes
1 Coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid Absolute ethanol, N,N-diisopropylethylamine, triphenylphosphine, cuprous iodide, nickel chloride; 65°C, 8 h, nitrogen atmosphere 73.1% yield of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid
2 Intramolecular cyclization Organic solvents (DMF, DMAc, DMSO, etc.), bases (organic/inorganic), cuprous chloride or bromide catalyst; 50-110°C Produces 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
3 Oxidation to aromatic system DDQ oxidant, solvents like THF, MTBE, acetone; 20-70°C, nitrogen atmosphere Finalizes the pyrrolo[2,3-d]pyrimidine core

This method emphasizes the use of metal catalysts and controlled reaction conditions to achieve regioselective and efficient synthesis of the heterocyclic core, which can be adapted for methyl ester derivatives by appropriate esterification steps.

Alternative Synthetic Approaches

Palladium-Catalyzed Couplings

  • Palladium-catalyzed Sonogashira or Suzuki couplings have been used for related pyrrolo[2,3-d]pyrimidine derivatives, enabling the introduction of substituents such as bromine or alkyl groups at specific positions.
  • For example, coupling of 5-bromo-thiophene-2-carboxylic acid methyl ester with alkynes, followed by hydrogenation and oxidation, yields intermediates that can be converted into pyrrolo[2,3-d]pyrimidine derivatives.

Regiospecific One-Pot Processes

  • Some patented processes describe regiospecific one-pot syntheses of 5-substituted pyrrolo[2,3-d]pyrimidines, which could be adapted for methyl 5-bromo derivatives.
  • These processes improve efficiency and reduce purification steps, involving alkylation, cyclization, and substitution reactions in a single vessel.

Optimization and Scale-Up Considerations

  • Continuous flow reactors and automated systems have been reported to optimize the synthesis of this compound, ensuring consistent quality and yield.
  • Reaction parameters such as temperature, reagent molar ratios, and reaction time are critical for maximizing yield and purity.
  • Purity levels of around 97% have been achieved, suitable for research and pharmaceutical applications.

Summary Table of Preparation Methods

Method Type Key Reagents/Catalysts Conditions Advantages References
Metal-catalyzed coupling Ni salts, CuI, triphenylphosphine, acrylic acid 50-80°C, nitrogen atmosphere High regioselectivity, good yield
Palladium-catalyzed coupling Pd catalyst, alkynes, hydrogenation agents Room temp to mild heating Versatile substitution patterns
One-pot regiospecific synthesis Alkylating agents, cyclization catalysts Single vessel, controlled temp Efficient, fewer purification steps
Continuous flow synthesis Automated reactors, optimized reagent feed Controlled temp and flow rate Scalable, reproducible

Research Findings and Notes

  • The bromination step is critical for biological activity, as the bromine atom at the 5-position influences kinase inhibition potency.
  • The methyl ester group at the 2-position contributes to compound stability and solubility.
  • Reaction yields vary but typically range from 65% to over 70% for key intermediates.
  • The use of nitrogen atmosphere during cyclization and oxidation steps prevents unwanted side reactions.
  • The synthetic methods reported are adaptable for the preparation of analogs with different substituents, facilitating medicinal chemistry exploration.

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, and which reagents are critical for introducing the methyl ester group?

The methyl ester group at position 2 is typically introduced via methylation of the corresponding carboxylic acid derivative. A standard protocol involves using methyl iodide (MeI, 1.1–1.2 equivalents) in the presence of a strong base like cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP). Reaction conditions include stirring at 15–23°C for 4–6 hours, followed by quenching with ice-water to precipitate the product. This method has achieved yields up to 81% for analogous compounds .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H NMR : A singlet at ~3.9 ppm for the methyl ester group and aromatic protons in the pyrrolopyrimidine ring (δ 7.5–8.5 ppm).
  • ¹³C NMR : A carbonyl signal at ~165 ppm for the ester group.
  • IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., ESI-MS m/z 256.06 for C₈H₆BrN₃O₂) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity during methylation of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid?

Optimization strategies include:

  • Solvent Selection : NMP or DMF enhances solubility of intermediates.
  • Stoichiometry : Using 1.2 equivalents of MeI to ensure complete methylation.
  • Temperature Control : Maintaining 20–25°C to minimize side reactions.
  • Purification : Slurrying the crude product in water or using column chromatography (e.g., silica gel with ethyl acetate/hexane) to remove unreacted starting materials. Monitoring via TLC or HPLC ensures reaction completion .

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

Discrepancies may arise from hydration, solvent retention, or impurities. To resolve:

  • Repurification : Recrystallization from ethanol/water or preparative HPLC.
  • Orthogonal Validation : Use high-resolution mass spectrometry (HRMS) for accurate mass confirmation and X-ray crystallography for unambiguous structural elucidation.
  • Thermogravimetric Analysis (TGA) : Check for solvent loss or hydrate formation .

Q. What structural modifications enhance the biological activity of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors?

Key modifications include:

  • Position 5 : Bromo or chloro substituents improve steric bulk and binding affinity.
  • Position 7 : Introducing spirocyclic amines (e.g., 5-azaspiro[2.4]heptane) enhances selectivity for JAK1 over JAK2 (e.g., IC₅₀ = 8.5 nM for JAK1 vs. 408 nM for JAK2).
  • Position 2 : Methyl esters or carboxylates modulate solubility and bioavailability. Computational docking studies can predict interactions with kinase ATP-binding pockets .

Q. How can researchers resolve conflicting spectroscopic data for pyrrolo[2,3-d]pyrimidine derivatives?

  • NMR Titration : Add D₂O to identify exchangeable protons (e.g., NH groups).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions.
  • Variable Temperature NMR : Detect dynamic processes causing signal broadening.
  • Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., ethyl esters vs. methyl esters) .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data for pyrrolo[2,3-d]pyrimidine analogs across studies?

Potential causes include:

  • Assay Variability : Differences in kinase isoform expression or ATP concentrations.
  • Compound Purity : Impurities >5% can skew IC₅₀ values. Validate via HPLC (>95% purity).
  • Cellular vs. Enzymatic Assays : Off-target effects in cellular models (e.g., membrane permeability). Use orthogonal assays (e.g., Western blotting for target phosphorylation) .

Methodological Guidance

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

  • Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., halogens at position 5, varied esters at position 2).
  • Step 2 : Screen against target kinases using enzymatic assays (e.g., ADP-Glo™).
  • Step 3 : Perform molecular dynamics simulations to correlate activity with binding mode.
  • Step 4 : Optimize pharmacokinetics (e.g., logP, metabolic stability) for in vivo efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 2
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Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

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